Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Description
Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H16Cl2N2O4 and its molecular weight is 431.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds or esters .
Mode of Action
The compound’s mode of action involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is likely that the compound’s interactions with its targets could influence various biochemical pathways, particularly those involving aromatic compounds or esters .
Pharmacokinetics
Like other aromatic compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function or signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .
Biological Activity
Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the 2,4-dichlorobenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research has shown that similar compounds exhibit significant antimicrobial effects. For instance:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 15.625 - 62.5 μM |
Compound B | Escherichia coli | 62.5 - 125 μM |
The aforementioned compounds demonstrate bactericidal properties, indicating that this compound may share similar characteristics.
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various dihydropyridine derivatives, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in bacterial viability at concentrations as low as 31.108 μg/mL.
Case Study 2: Anti-Biofilm Activity
Another study focused on the anti-biofilm activity of related compounds against Candida albicans . The compound demonstrated a reduction in biofilm formation by up to 75%, suggesting potential applications in treating biofilm-associated infections.
Research Findings
Recent literature highlights the following findings regarding the biological activity of this compound:
- Antifungal Properties : Compounds structurally related to this compound have shown promising antifungal activity against various strains.
- Mechanistic Studies : Molecular docking studies have indicated that the compound may bind effectively to key enzymes involved in bacterial cell wall synthesis.
- Structure–Activity Relationships (SAR) : Variations in substituents on the dihydropyridine ring significantly affect biological activity, highlighting the importance of chemical modifications for enhancing efficacy.
Properties
IUPAC Name |
methyl 4-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-29-21(28)13-5-8-16(9-6-13)24-19(26)17-3-2-10-25(20(17)27)12-14-4-7-15(22)11-18(14)23/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSHEKLXHBAXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.